molecular formula C18H32O16 B3417710 Amylotriose CAS No. 113158-51-3

Amylotriose

Cat. No. B3417710
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-DZOUCCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylotriose, also known as Maltotriose, is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . It is a constituent of corn syrup and is produced from starch through amylolysis .


Synthesis Analysis

Amylotriose can be synthesized from amylodextrin using filtered saliva. Enzymolysis for 6 hours converts the amylodextrin to maltose and amylotriose . AiZynthFinder, an open-source software for retrosynthetic planning, can be used to break down a molecule to purchasable precursors .


Molecular Structure Analysis

Amylotriose is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . The IUPAC name for Amylotriose is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose .

Scientific Research Applications

Enzymatic Hydrolysis

Research on amylotriose includes studies on its hydrolysis by enzymes like salivary amylase. Pazur (1953) investigated the hydrolytic products of amylotriose and amylotetraose when subjected to salivary amylase, providing insights into the enzymatic breakdown of such oligosaccharides (Pazur, 1953).

Genetic Engineering and Enzyme Production

Research has also explored the production of enzymes in genetically engineered plants, like alfalfa, for industrial applications. Austin et al. (1994) demonstrated the production of enzymes like alpha-amylase in transgenic alfalfa, highlighting the potential of plants as sources for enzyme production, which can have implications for the utilization of amylotriose (Austin et al., 1994).

Amylase in Insect Physiology

In the context of insect physiology, Cristofoletti et al. (2001) studied the secretion of amylase in Tenebrio molitor larvae. Their work provides insights into the role of amylase, which acts on oligosaccharides like amylotriose, in the digestive processes of insects (Cristofoletti et al., 2001).

Microbial α-Amylases in Biotechnology

Gupta et al. (2003) reviewed the role of microbial α-amylases in biotechnology. They discussed the hydrolysis of starch molecules into smaller polymers like amylotriose, emphasizing the diverse industrial applications of α-amylases (Gupta et al., 2003).

Novel Clinical Applications of Amylase

Azzopardi et al. (2016) explored novel clinical applications of amylase, extending beyond its traditional diagnostic role. Their research suggests potential therapeutic and diagnostic uses of amylase in areas like cancer and wound healing, which could be linked to its action on substrates like amylotriose (Azzopardi et al., 2016).

Alkaline Active α-Amylases

Hashim et al. (2005) described an α-amylase from Bacillus halodurans that forms maltohexaose from substrates like amylotriose. Their study highlights the enzyme's potential for industrial applications due to its stability in alkaline conditions (Hashim et al., 2005).

Temperature-Dependent Expression of Amylases

Kitano et al. (2002) investigated the temperature-dependent expression of acid protease and α-amylase genes in Aspergillus oryzae. Their findings are relevant for understanding how environmental factors affect the expression of enzymes that act on compounds like amylotriose in solid-state cultures (Kitano et al., 2002).

Digestibility of Nutrients and Enzyme Use in Animal Feed

Chornolata and Novakovska (1970) researched the impact of adding enzyme compositions based on cellulase and amylase to animal feed. Their study provides insights into the digestibility of nutrients, including the role of amylases that break down oligosaccharides like amylotriose, in enhancing feed conversion and living mass gain in animals (Chornolata & Novakovska, 1970).

Combinatorial Engineering of Amylosucrase

Van der Veen et al. (2004) conducted combinatorial engineering to enhance the performance of amylosucrase, an enzyme involved in the formation of amylose-type polymers from sucrose. Their work has implications for improving the efficiency of enzymes that might interact with oligosaccharides like amylotriose (Van der Veen et al., 2004).

Gene Cloning for Amylase Production

Fujita et al. (1989) focused on cloning the gene for maltotetraose-forming amylase, highlighting the molecular biology approach to understanding and utilizing enzymes that target oligosaccharides like amylotriose (Fujita et al., 1989).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amylotriose

CAS RN

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
110
Citations
JH Pazur - Journal of Biological Chemistry, 1953 - Elsevier
… Enzymolysis for 6 hours converted the amylodextrin to maltose and amylotriose. … that amylotriose was the only reducing compound in the mixture. The solution of amylotriose was stirred …
Number of citations: 58 www.sciencedirect.com
JH Pazur, T Budovich - Science, 1955 - science.org
… of our experiments, amylotriose was rapidly hydrolyzed to … crude enzyme preparations hydrolyzed amylotriose at the same … that the hydrolysis of amylotriose is the result of amylase ac…
Number of citations: 25 www.science.org
CS Hudson, H Pringsheim… - Journal of the American …, 1926 - ACS Publications
… to the problem of the structures of amylobiose and amylotriose, the two sugars which have … among the rotations of glucose, amylobiose and amylotriose. An experimental test verifies this …
Number of citations: 4 pubs.acs.org
JH Pazur - Journal of the American Chemical Society, 1955 - ACS Publications
… 1-C14-Amylotriose has been prepared from … derivative identified the oligosaccharide as amylotriose. Degradation of the … products showed that the compound is l-C14-amylotriose or …
Number of citations: 43 pubs.acs.org
AH Tuttle - Science, 1955 - science.org
… of our experiments, amylotriose was rapidly hydrolyzed to … crude enzyme preparations hydrolyzed amylotriose at the same … that the hydrolysis of amylotriose is the result of amylase ac…
Number of citations: 57 www.science.org
DS Blough - Science, 1955 - science.org
Glucose 8 185 366 Maltose 4 156 226 Amylotriose 692 350 107 glucose and nonradioactive maltose, while hydrolysis of the bond nearest the nonreducing end leads to the formation of …
Number of citations: 67 www.science.org
D French, ML Levine, JH Pazur… - Journal of the American …, 1950 - ACS Publications
… two molecules of maltose and one molecule of amylotriose ("maltotriose”). Theamylotriose has … Amylotriose appears to be completely resistant to the action of /3-amylase; under no cir- …
Number of citations: 28 pubs.acs.org
H Beck - 1954 - krex.k-state.edu
… Alpha-amylase hydrolyzed amylotriose slowly to glucose and maltose, but beta-amylase did not hydrolyze it. Glucose, maltose and amylotriose were obtained by the hydrolysis of …
Number of citations: 2 krex.k-state.edu
GE Glock - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… the production of lactic acid by glycogen, describes, in addition to glucose, the formation of a trisaccharide which he considers to be probably identical with Pringsheim's amylotriose. …
Number of citations: 11 www.ncbi.nlm.nih.gov
W Dvonch, HJ Yearian, RL Whistler - Journal of the American …, 1950 - ACS Publications
… Amylotriose.—A 4-g. sample of amyloheptaose was treated with an excess … The preparation and analytical values for amorphous amylotriose are reported. Amylotriose and …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.